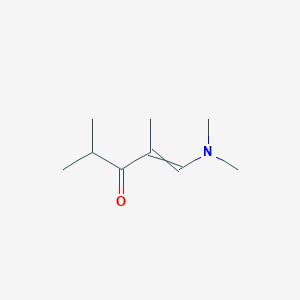
1-(dimethylamino)-2,4-dimethylpent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one is an organic compound with a unique structure that includes a dimethylamino group and a pentenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a ketone or aldehyde, under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure consistent production.
化学反应分析
Types of Reactions
1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its reactivity makes it useful in the production of various industrial chemicals and materials.
作用机制
The mechanism by which 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s activity and specificity. Pathways involved may include signal transduction or metabolic processes, depending on the context of its use.
相似化合物的比较
Similar Compounds
Methylaminoquinolines: These compounds share the dimethylamino group but have different structural backbones.
Dimethylaminopropylcarbodiimide: Another compound with a dimethylamino group, used in peptide synthesis and other applications.
Uniqueness
1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one is unique due to its specific structure, which combines a pentenone backbone with a dimethylamino group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
1-(dimethylamino)-2,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)9(11)8(3)6-10(4)5/h6-7H,1-5H3 |
InChI 键 |
GFNBPVYGUALOOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C(=CN(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


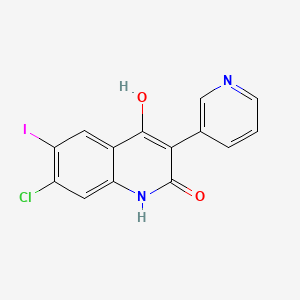
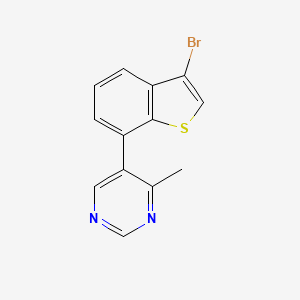
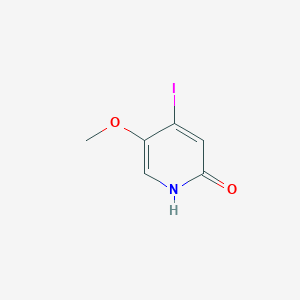
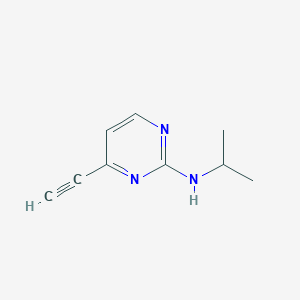
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
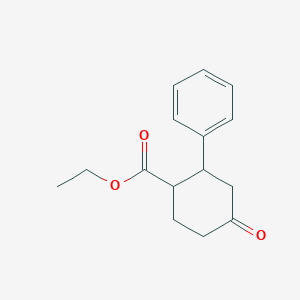
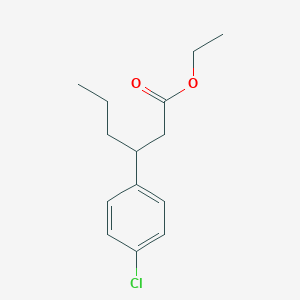
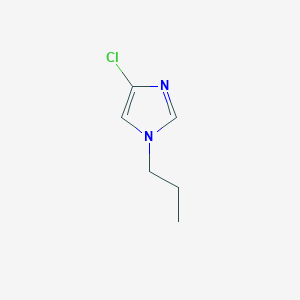
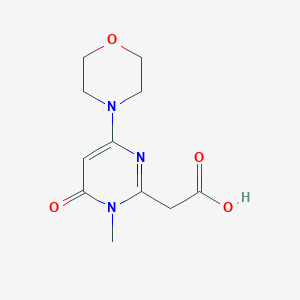
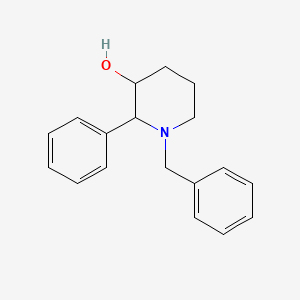
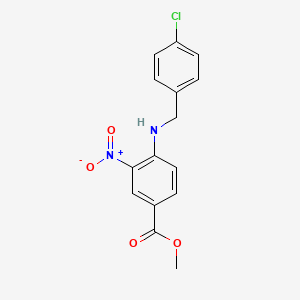
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
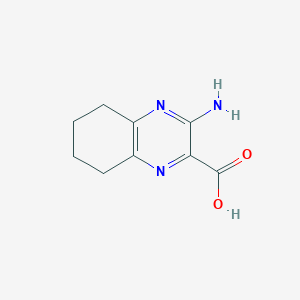
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
